molecular formula C10H14Cl2N2O4 B2733204 4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylicaciddihydrochloride CAS No. 2248360-45-2

4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylicaciddihydrochloride

Cat. No.: B2733204
CAS No.: 2248360-45-2
M. Wt: 297.13
InChI Key: YLGHECIERDEMDU-UHFFFAOYSA-N
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Description

4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14N2O4·2HCl. It is a derivative of phthalic acid, featuring a benzene ring substituted with a 1,2-diaminoethyl group and two carboxylic acid groups. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride typically involves the reaction of 4-(1,2-diaminoethyl)phthalic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-Diaminoethyl)benzene-1,2-dicarboxylic acid dihydrochloride is unique due to the presence of the 1,2-diaminoethyl group, which provides additional reactivity and potential for forming complex structures. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(1,2-diaminoethyl)phthalic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.2ClH/c11-4-8(12)5-1-2-6(9(13)14)7(3-5)10(15)16;;/h1-3,8H,4,11-12H2,(H,13,14)(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGHECIERDEMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)C(=O)O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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